7-(4-Methylpyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane
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Overview
Description
7-(4-Methylpyrimidin-2-yl)-7-azabicyclo[221]heptane is a bicyclic compound that features a unique azabicycloheptane framework
Scientific Research Applications
7-(4-Methylpyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents targeting various diseases.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Its structural similarity to other bicycloheptane derivatives suggests potential interactions with enzymes, proteins, and other biomolecules
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methylpyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions typically include the use of a Lewis acid catalyst to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(4-Methylpyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated bicyclic compounds.
Substitution: Formation of substituted pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 7-(4-Methylpyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but different functional groups.
Bicyclo[2.2.1]heptane Derivatives: Compounds with similar bicyclic frameworks but varying substituents.
Uniqueness
7-(4-Methylpyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane is unique due to the presence of the 4-methylpyrimidinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
7-(4-methylpyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-8-6-7-12-11(13-8)14-9-2-3-10(14)5-4-9/h6-7,9-10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGASSAVTQTZNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2C3CCC2CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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